3-{2-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]ethyl}-1,2,3,4-tetrahydroquinazoline-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-{2-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]ethyl}-1,2,3,4-tetrahydroquinazoline-2,4-dione is a novel compound that has piqued interest in various fields of scientific research. With a complex structure that combines multiple functional groups, this compound offers unique properties and potential applications. Its synthesis involves intricate chemical processes, resulting in a molecule that serves as a valuable asset in chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-{2-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]ethyl}-1,2,3,4-tetrahydroquinazoline-2,4-dione typically involves a multi-step process. Starting from readily available raw materials, the synthesis often includes the following steps:
Formation of the 1,2,4-oxadiazole ring: : This step involves the reaction of an appropriate nitrile with a hydrazine derivative under acidic or basic conditions.
Attachment of the ethoxyphenyl group: : The ethoxyphenyl moiety is introduced through an electrophilic aromatic substitution reaction.
Coupling with the ethyl chain: : This step usually requires a cross-coupling reaction such as Suzuki or Heck coupling.
Construction of the tetrahydroquinazoline core: : This is achieved via a cyclization reaction, often using a suitable catalyst under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of this compound involves scaling up the laboratory synthesis with considerations for yield, purity, and cost-effectiveness. Continuous flow chemistry might be employed to enhance reaction efficiency and product consistency. Optimized reaction conditions, including temperature, pressure, and solvent choice, are crucial for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
The compound undergoes a variety of chemical reactions, including:
Oxidation: : Can be oxidized using agents such as KMnO4 or H2O2, leading to the formation of oxides or other oxygenated derivatives.
Reduction: : Reductive reactions using H2 or metal hydrides can yield partially or fully reduced forms of the compound.
Substitution: : Nucleophilic or electrophilic substitution can introduce new functional groups onto the molecule.
Cyclization: : Under specific conditions, it can undergo cyclization to form novel ring structures.
Common Reagents and Conditions
Oxidation: : KMnO4, H2O2, and other peroxides.
Reduction: : H2 gas, sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: : Alkyl halides, aryl halides, and various catalysts (e.g., Pd/C).
Major Products Formed
Depending on the reaction conditions and reagents used, major products can include oxidized derivatives, reduced forms, substituted versions with different functional groups, and cyclized structures.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound serves as a versatile building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
Biologically, the compound is being studied for its potential pharmacological properties. It may exhibit activities such as antimicrobial, anticancer, or anti-inflammatory effects, making it a candidate for drug development.
Medicine
In medical research, its potential as a therapeutic agent is under investigation. It could be developed into new medications targeting specific diseases or conditions, thanks to its unique molecular interactions.
Industry
Industrially, this compound could be used in the development of advanced materials, including polymers and nanomaterials. Its unique structural features may impart desirable properties to these materials.
Wirkmechanismus
Molecular Targets and Pathways
The compound’s mechanism of action involves interactions with specific molecular targets, such as enzymes, receptors, or DNA. Its multiple functional groups enable it to bind to these targets with high specificity, modulating their activity and triggering desired biological effects. The pathways involved can include signal transduction cascades, metabolic processes, or gene expression regulation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-{2-[2-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]ethyl}-1,2,3,4-tetrahydroquinazoline-2,4-dione
3-{2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]ethyl}-1,2,3,4-tetrahydroquinazoline-2,4-dione
3-{2-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]propyl}-1,2,3,4-tetrahydroquinazoline-2,4-dione
Uniqueness
What sets 3-{2-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]ethyl}-1,2,3,4-tetrahydroquinazoline-2,4-dione apart from similar compounds is its specific combination of functional groups and the ethoxyphenyl substituent, which confer unique chemical reactivity and biological activity. This uniqueness allows it to serve specialized roles in scientific research and potential therapeutic applications.
The synthesis and study of this compound reflect the intricate interplay of chemistry, biology, and material science, showcasing the multifaceted nature of modern scientific research. Its ongoing exploration continues to uncover new and exciting applications, making it a subject of considerable interest.
Eigenschaften
IUPAC Name |
3-[2-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]ethyl]-1H-quinazoline-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O4/c1-2-27-14-9-7-13(8-10-14)18-22-17(28-23-18)11-12-24-19(25)15-5-3-4-6-16(15)21-20(24)26/h3-10H,2,11-12H2,1H3,(H,21,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUVZBWZTTZUSRA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NOC(=N2)CCN3C(=O)C4=CC=CC=C4NC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.